

# NAV 26: A Technical Guide to a Selective Nav1.7 Inhibitor

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## Compound of Interest

Compound Name: NAV 26

Cat. No.: B609423

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## Abstract

**NAV 26** is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. This document provides a comprehensive technical overview of **NAV 26**, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis, electrophysiological characterization, and evaluation in preclinical pain models are presented to support further research and development. All quantitative data has been summarized in tabular format for clarity and comparative analysis. Additionally, key experimental workflows are illustrated using diagrams generated with the DOT language.

## Chemical Structure and Properties

**NAV 26**, systematically named 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isindole-1-carboxamide, is a member of the 3-oxoisindoline-1-carboxamide class of compounds. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide	[1]
Molecular Formula	C <sub>22</sub> H <sub>21</sub> F <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	434.41 g/mol	[1]
CAS Number	1198160-14-3	[1]
Purity	≥98%	[1]
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	[1]
Appearance	White to off-white solid	
Storage	Store at +4°C	[1]

## Biological Activity

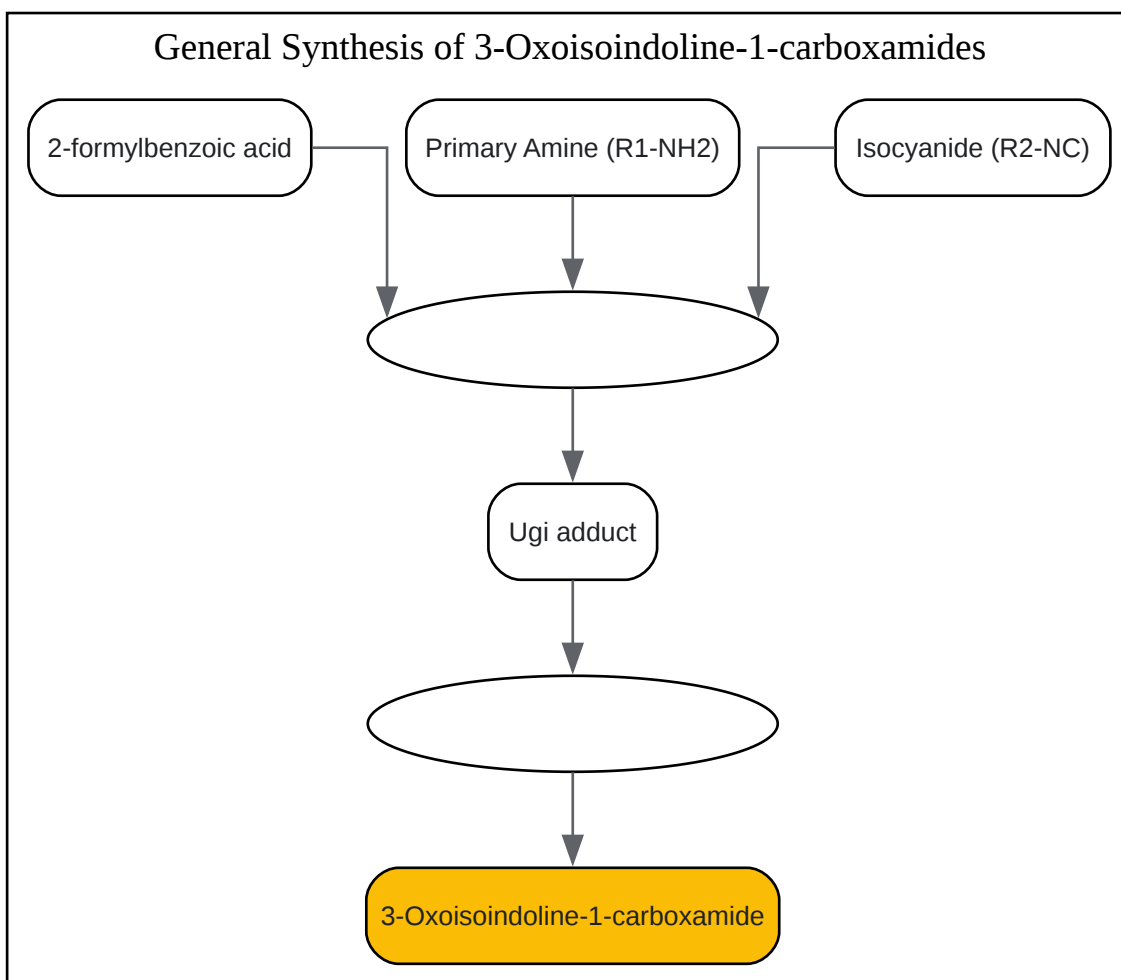
**NAV 26** is a selective blocker of the Nav1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[2] The biological activity of **NAV 26** has been characterized through electrophysiological assays.

Parameter	Value	Conditions	Reference
Nav1.7 IC <sub>50</sub>	0.37 $\mu$ M	Automated perforated whole-cell patch clamp (IonWorks)	<a href="#">[2]</a>
Selectivity vs. Nav1.5	>85-fold	Comparison of IC <sub>50</sub> values	<a href="#">[1]</a>
Selectivity vs. hERG	>85-fold	Comparison of IC <sub>50</sub> values	<a href="#">[1]</a>
Mechanism of Action	State-dependent and use-dependent block of the Nav1.7 channel	Electrophysiological studies	

## Experimental Protocols

### Synthesis of NAV 26

The synthesis of **NAV 26** follows a multi-step procedure characteristic of the 3-oxoisindoline-1-carboxamide series. A generalized synthetic scheme is depicted below. For the specific synthesis of **NAV 26** (referred to as compound 26B in the primary literature), researchers should refer to the detailed methods outlined by Macsari et al., 2012.



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**Caption:** General synthetic pathway for 3-oxoisindoline-1-carboxamides.

**Protocol:** The synthesis of the 3-oxoisindoline-1-carboxamide scaffold is typically achieved through a Ugi three-component reaction involving 2-formylbenzoic acid, a primary amine, and an isocyanide. This is followed by an acid-mediated intramolecular cyclization of the resulting Ugi adduct to form the desired isoindolinone core. For **NAV 26**, the specific primary amine used is tetrahydro-2H-pyran-4-amine, and the isocyanide is derived from 4-(trifluoromethoxy)benzylamine.

## Electrophysiology

The inhibitory activity of **NAV 26** on Nav1.7 channels is determined using automated patch-clamp electrophysiology.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.

Instrumentation: IonWorks HT or IonWorks Quattro automated patch-clamp system.

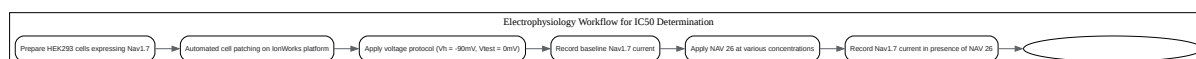
Method: Perforated patch-clamp recordings in whole-cell configuration.

Solutions:

- External Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 5 glucose, pH 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

Voltage Protocol for IC<sub>50</sub> Determination:

- Hold the cell membrane at a potential of -90 mV.
- Apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.
- Apply test compounds at various concentrations.
- Measure the peak inward sodium current in the presence of the compound and compare it to the control current to determine the concentration-dependent inhibition.



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**Caption:** Workflow for determining the IC<sub>50</sub> of **NAV 26** on Nav1.7 channels.

## In Vivo Pain Models

The analgesic efficacy of compounds from the same chemical series as **NAV 26** has been demonstrated in preclinical rodent models of pain.

### 3.3.1. Formalin-Induced Inflammatory Pain Model

Animal Model: Male Sprague-Dawley rats.

Procedure:

- Acclimatize animals to the observation chambers.
- Administer the test compound (e.g., **NAV 26**) or vehicle via the desired route (e.g., oral gavage, intravenous).
- After a predetermined pretreatment time, inject 50  $\mu$ L of 5% formalin solution into the plantar surface of the right hind paw.
- Observe and record the time spent licking or flinching the injected paw in two distinct phases: Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-60 minutes post-formalin).

### 3.3.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Animal Model: Male Sprague-Dawley rats.

Surgical Procedure:

- Anesthetize the rat.
- Expose the sciatic nerve in the mid-thigh region of one leg.
- Loosely tie four chromic gut ligatures around the nerve.
- Close the incision.

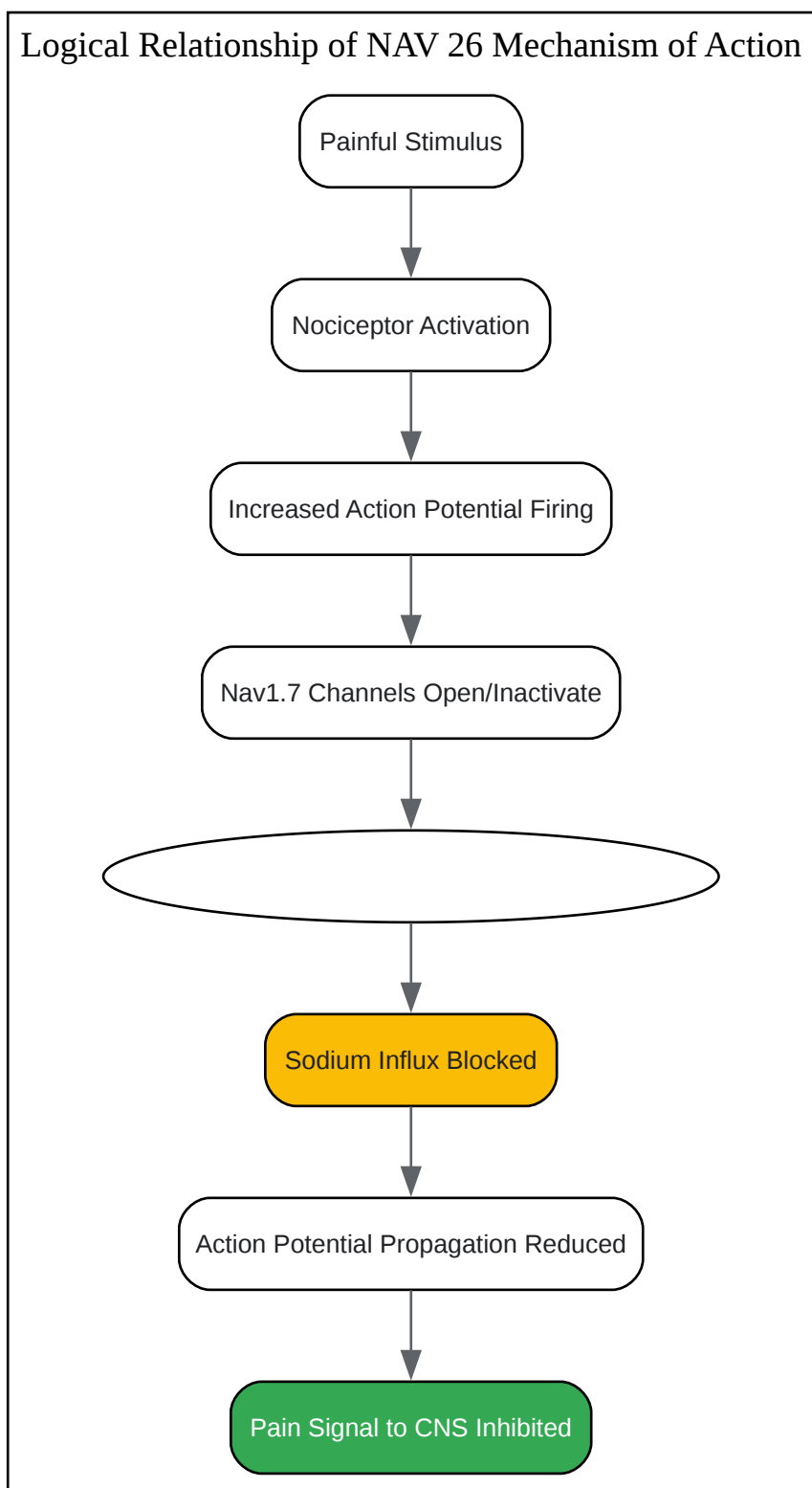
Behavioral Testing:

- Allow animals to recover for several days to develop neuropathic pain behaviors.

- Measure mechanical allodynia using von Frey filaments or thermal hyperalgesia using a plantar test apparatus.
- Administer the test compound or vehicle.
- Measure the reversal of allodynia or hyperalgesia at various time points post-dosing.

## Signaling Pathways and Mechanism of Action

**NAV 26** exerts its effects through direct interaction with the Nav1.7 voltage-gated sodium channel. It does not act on a signaling pathway in the classical sense of receptor-mediated intracellular cascades. Instead, its mechanism is based on the physical blockade of ion permeation through the channel pore. This blockade is state-dependent, meaning **NAV 26** has a higher affinity for the open and inactivated states of the channel, which are more prevalent during high-frequency neuronal firing characteristic of pain states.



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**Caption:** Mechanism of action of **NAV 26** in inhibiting pain signaling.



## Conclusion

**NAV 26** is a well-characterized, potent, and selective inhibitor of the Nav1.7 sodium channel. Its chemical properties, biological activity, and demonstrated efficacy in preclinical models (for related compounds) make it a valuable research tool for investigating the role of Nav1.7 in pain and a promising lead scaffold for the development of novel analgesics. The detailed protocols provided herein are intended to facilitate the replication and extension of these findings by the scientific community.

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## References

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